Cas no 97041-63-9 (6-bromo-3-methyl-quinoline)

6-Bromo-3-methyl-quinoline is a brominated quinoline derivative featuring a methyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its bromine moiety offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the methyl group enhances stability and influences electronic properties. The quinoline core contributes to its utility in coordination chemistry and as a building block for heterocyclic frameworks. High purity and well-defined reactivity make it valuable for research and industrial applications requiring precise molecular modifications.
6-bromo-3-methyl-quinoline structure
6-bromo-3-methyl-quinoline structure
Product Name:6-bromo-3-methyl-quinoline
CAS No:97041-63-9
MF:C10H8BrN
MW:222.081221580505
MDL:MFCD09260426
CID:1057728
PubChem ID:17039649
Update Time:2025-05-22

6-bromo-3-methyl-quinoline Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-3-methylquinoline
    • 6-Brom-3-methyl-chinolin
    • 6-bromo-3-methyl-quinoline
    • Quinoline,6-bromo-3-methyl
    • 6-Bromo-3-methylquinoline (ACI)
    • AB49939
    • AC8709
    • 6-bromo-3-methylquinoline, AldrichCPR
    • EN300-5482597
    • MFCD09260426
    • Quinoline, 6-bromo-3-methyl-
    • 97041-63-9
    • DB-080451
    • SY227329
    • J-518378
    • AKOS017343846
    • CS-0102798
    • XDA04163
    • DTXSID80588917
    • CS-16727
    • SCHEMBL5048586
    • DTXCID80539681
    • MDL: MFCD09260426
    • Inchi: 1S/C10H8BrN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,1H3
    • InChI Key: VLKIHAKQTRBPLC-UHFFFAOYSA-N
    • SMILES: BrC1C=C2C(N=CC(C)=C2)=CC=1

Computed Properties

  • Exact Mass: 220.98400
  • Monoisotopic Mass: 220.98401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 1.488
  • Boiling Point: 313.819°C at 760 mmHg
  • Flash Point: 143.593°C
  • Refractive Index: 1.654
  • PSA: 12.89000
  • LogP: 3.30570

6-bromo-3-methyl-quinoline Security Information

  • Hazard Category Code: 41-22
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xn

6-bromo-3-methyl-quinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-bromo-3-methyl-quinoline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  overnight, reflux
Reference
Preparation of quinolinylmethylidene thiazolone derivatives as hYAK3 proteins inhibitors
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Ethanol ;  55 °C; 0.5 h, 55 °C
1.2 reflux
Reference
Process for synthesis of Argatroban impurity
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Ethanol ;  0.5 h, 55 °C
1.2 55 °C → 90 °C; 16 h, 90 °C
Reference
Aryltriazine derivatives and related compounds as thyroid hormone receptor beta agonist compounds and their preparation
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
Reference
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Production Method 5

Reaction Conditions
Reference
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6-bromo-3-methyl-quinoline Raw materials

6-bromo-3-methyl-quinoline Preparation Products

6-bromo-3-methyl-quinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:97041-63-9)6-bromo-3-methyl-quinoline
Order Number:A947324
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:57
Price ($):181.0/542.0
Email:sales@amadischem.com

Additional information on 6-bromo-3-methyl-quinoline

Recent Advances in the Study of 6-Bromo-3-methyl-quinoline (CAS: 97041-63-9) and Its Applications in Chemical Biology and Medicine

The compound 6-bromo-3-methyl-quinoline (CAS: 97041-63-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This heterocyclic aromatic compound, characterized by a quinoline core substituted with a bromine atom at the 6-position and a methyl group at the 3-position, exhibits unique physicochemical properties that make it a valuable scaffold for designing bioactive molecules. Recent studies have explored its potential as a building block for synthesizing novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders.

One of the key areas of research involving 6-bromo-3-methyl-quinoline is its role in the development of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against several tyrosine kinases implicated in cancer progression. The researchers utilized structure-activity relationship (SAR) studies to optimize the scaffold, leading to compounds with improved selectivity and pharmacokinetic profiles. The bromine substituent was found to be critical for binding to the hydrophobic pocket of the kinase domain, while the methyl group enhanced metabolic stability.

In addition to its applications in oncology, 6-bromo-3-methyl-quinoline has shown promise in antimicrobial drug development. A recent report in Bioorganic & Medicinal Chemistry Letters highlighted its efficacy as a precursor for synthesizing quinolone-based antibiotics with activity against multidrug-resistant bacterial strains. The study revealed that the bromine atom facilitated interactions with bacterial DNA gyrase, while the methyl group contributed to improved membrane permeability. These findings suggest that 6-bromo-3-methyl-quinoline derivatives could address the growing challenge of antibiotic resistance.

Another emerging application of this compound is in the field of neurodegenerative disease research. A 2024 study in ACS Chemical Neuroscience identified 6-bromo-3-methyl-quinoline derivatives as potential modulators of alpha-synuclein aggregation, a pathological hallmark of Parkinson's disease. The researchers employed molecular docking and in vitro assays to demonstrate that these compounds could disrupt protein misfolding and reduce neurotoxicity. The bromine substituent was shown to play a crucial role in stabilizing the compound's interaction with alpha-synuclein fibrils.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable methods for producing 6-bromo-3-methyl-quinoline. A 2023 publication in Organic Process Research & Development described a novel catalytic system for the regioselective bromination of 3-methyl-quinoline, offering higher yields and reduced environmental impact compared to traditional methods. This innovation could facilitate the large-scale production of this valuable intermediate for pharmaceutical applications.

In conclusion, 6-bromo-3-methyl-quinoline (CAS: 97041-63-9) continues to be a molecule of significant interest in chemical biology and medicinal research. Its diverse applications across multiple therapeutic areas, combined with ongoing improvements in synthetic methodologies, position it as a key scaffold for future drug discovery efforts. As research progresses, we anticipate seeing more optimized derivatives of this compound entering preclinical and clinical development stages, potentially leading to novel treatments for various challenging diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:97041-63-9)6-bromo-3-methyl-quinoline
A947324
Purity:99%/99%
Quantity:1g/5g
Price ($):181.0/542.0
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